Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21NO4S2 and its molecular weight is 427.53. The purity is usually 95%.
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Scientific Research Applications
Bridged-Ring Nitrogen Compounds Synthesis
Research on bridged-ring nitrogen compounds has led to the synthesis of derivatives as conformationally restricted dopamine analogues. These compounds, including ones similar to Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate, are explored for their potential in neurological studies due to their structural similarity to dopamine and other neurotransmitters (Gentles et al., 1991).
Crystal and Molecular Structure Studies
The crystal and molecular structures of similar compounds have been extensively studied to understand their properties and potential applications. For instance, compounds like Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been examined using single crystal X-ray diffraction, which aids in understanding their reactivity and potential as building blocks in synthetic chemistry (Kaur et al., 2012).
Corrosion Inhibition Studies
Functionalized tetrahydropyridines, structurally related to the compound , have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the field of materials science by providing insights into protective coatings and long-term preservation of metals (Haque et al., 2018).
Synthesis of 3-Aminothiophene Derivatives
Research has been conducted on the synthesis of poly-substituted 3-aminothiophenes, demonstrating the versatility of thiophene derivatives in organic synthesis. These compounds, including variations of this compound, are valuable for their diverse applications in drug development and materials science (Chavan et al., 2016).
Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound with one sulfur atom. Thiophene derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Indole derivatives
The compound also contains an indole moiety. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-3-27-22(25)21-18(13-19(29-21)15-7-5-4-6-8-15)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPGCZUOZFHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.